camalexin
camalexin
Camalexin is an alkaloid released by plants of the Brassicaceae family in response to pathogen infection. In addition to antimicrobial properties and a role in plant defense, camalexin exhibits antiproliferative activity in vitro against various cancer cell lines. Camalexin is active against HeLa, Jurkat, MDA-MB-231, and CEM cancer cell lines (IC50s = 50.0, 46.2, 77.7, and 67.6 μM, respectively), but it is also toxic to primary human umbilical vein endothelial cells (HUVEC; (IC50 = 74.0 μM). Camalexin induces apoptosis in Jurkat cells by increasing reactive oxygen species (ROS) levels and activating caspase-8 and caspase-9. In human prostate cancer cell lines, camalexin (25 μM) is more active against aggressive lines and increases ROS levels and apoptosis via cathepsin D relocation from lysosomes to the cytosol.
Brand Name:
Vulcanchem
CAS No.:
135531-86-1
VCID:
VC0168466
InChI:
InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H
SMILES:
C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3
Molecular Formula:
C11H8N2S
Molecular Weight:
200.26 g/mol
camalexin
CAS No.: 135531-86-1
Main Products
VCID: VC0168466
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol
CAS No. | 135531-86-1 |
---|---|
Product Name | camalexin |
Molecular Formula | C11H8N2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | 2-(1H-indol-3-yl)-1,3-thiazole |
Standard InChI | InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H |
Standard InChIKey | IYODIJVWGPRBGQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 134-137°C |
Physical Description | Solid |
Description | Camalexin is an alkaloid released by plants of the Brassicaceae family in response to pathogen infection. In addition to antimicrobial properties and a role in plant defense, camalexin exhibits antiproliferative activity in vitro against various cancer cell lines. Camalexin is active against HeLa, Jurkat, MDA-MB-231, and CEM cancer cell lines (IC50s = 50.0, 46.2, 77.7, and 67.6 μM, respectively), but it is also toxic to primary human umbilical vein endothelial cells (HUVEC; (IC50 = 74.0 μM). Camalexin induces apoptosis in Jurkat cells by increasing reactive oxygen species (ROS) levels and activating caspase-8 and caspase-9. In human prostate cancer cell lines, camalexin (25 μM) is more active against aggressive lines and increases ROS levels and apoptosis via cathepsin D relocation from lysosomes to the cytosol. |
Synonyms | 3-thiazol-2'-ylindole camalexin |
PubChem Compound | 636970 |
Last Modified | Nov 11 2021 |
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